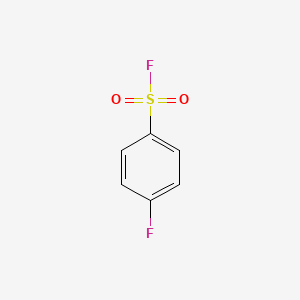
4-氟苯磺酰氟
描述
Synthesis Analysis
The synthesis of 4-fluorobenzenesulfonyl fluoride and related compounds involves innovative methods that enhance efficiency and yield. For instance, the automated radiosynthesis of no-carrier-added 4-[18F]fluoroiodobenzene, a versatile building block in 18F radiochemistry, showcases advanced techniques in obtaining high-purity products (Way & Wuest, 2014). Furthermore, the use of photocatalytic fluorination for the synthesis of acyl fluorides from aldehydes represents a novel approach, highlighting the evolution of synthesis strategies in fluorine chemistry (Meanwell et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-fluorobenzenesulfonyl fluoride plays a crucial role in its reactivity and applications. Detailed structural analysis is essential for understanding its interaction with other molecules and the outcome of chemical reactions. However, specific studies focusing solely on the molecular structure analysis of 4-fluorobenzenesulfonyl fluoride were not identified in the search results, indicating a potential gap in the literature.
Chemical Reactions and Properties
4-Fluorobenzenesulfonyl fluoride participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of complex molecules. The reactivity of 4-fluorobenzenesulfonyl fluoride is exemplified in its use in the synthesis of α-fluoroimines via a copper-catalyzed reaction with diarylacetylenes and N-fluorobenzenesulfonimide, demonstrating its versatility in organic synthesis (Yip et al., 2017).
Physical Properties Analysis
The physical properties of 4-fluorobenzenesulfonyl fluoride, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined by its molecular structure and contribute to its stability and reactivity under different conditions. The specific physical properties of 4-fluorobenzenesulfonyl fluoride were not directly covered in the identified literature.
Chemical Properties Analysis
The chemical properties of 4-fluorobenzenesulfonyl fluoride, including its reactivity, stability, and compatibility with various chemical reagents, underpin its utility in the synthesis of fluorinated compounds. The enzyme-catalyzed synthesis of fluorinated compounds showcases the growing interest in incorporating fluorine atoms into organic molecules to enhance their functions and performance, underscoring the importance of compounds like 4-fluorobenzenesulfonyl fluoride (Cheng & Ma, 2021).
科学研究应用
磺酰氟的合成
4-氟苯磺酰氟: 用于合成各种磺酰氟。这些化合物因其稳定性与反应性的平衡,在化学的不同领域具有重要价值。 它们作为生产更复杂分子的中间体,在丰富磺酰氟库中不可或缺 .
化学生物学探针
在化学生物学中,4-氟苯磺酰氟作为一种共价探针。它利用其兼容的亲电性,靶向特定的氨基酸或蛋白质,从而有效地标记活性位点残基。 这种应用对于理解蛋白质的功能和相互作用至关重要 .
蛋白酶抑制剂的开发
该化合物在开发蛋白酶抑制剂中起着重要作用。通过与活性位点氨基酸反应,它可以使酶失活,从而产生 SF 型蛋白酶抑制剂。 例如常用的丝氨酸蛋白酶抑制剂 Pefabloc® .
抗菌应用
4-氟苯磺酰氟: 已显示出对革兰氏阴性菌的杀灭作用。 磺酰氟基团通过直接或间接的方式与目标蛋白反应,发挥其抗菌特性 .
诊断成像
该化合物在诊断成像,特别是正电子发射断层扫描 (PET) 中具有重要价值。 它用于合成18F 标记生物标志物,例如 [18F]4-甲酰基苯磺酰氟 ([18F]FBSF),这些生物标志物对于医学诊断中的 PET 成像至关重要 .
促进药物发现
由于其独特的反应性特征,4-氟苯磺酰氟是药物发现中的关键角色。它可用于修饰候选药物的化学结构,提高其疗效或减少副作用。 它在合成各种磺酰氟中的作用有助于发现新的治疗剂 .
安全和危害
未来方向
The use of fluorine-containing compounds has grown in popularity in various fields of chemistry . The unique properties of fluorine have contributed to significant applications and improvements in various dye scaffolds such as BODIPY, rhodamine, phthalocyanine, and cyanine .
Relevant Papers The paper “Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride” discusses the use of 4-Fluorobenzenesulfonyl chloride as an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . Another paper “Synthesis and Applications of Selected Fluorine-Containing Fluorophores” discusses the benefits of fluorine-containing small molecules in improving the quality and efficiency of many applications of these compounds .
作用机制
Target of Action
4-Fluorobenzenesulfonyl fluoride, due to the strong electron-withdrawing property of its fluoride atom, is found to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . It primarily targets primary or secondary hydroxyl groups present in these biologicals .
Mode of Action
This compound interacts with its targets by reacting rapidly with primary or secondary hydroxyl groups at ambient temperature and pressure . This reaction forms 4-fluorobenzenesulfonate leaving groups , which can then be used for further chemical reactions or modifications.
Biochemical Pathways
It’s known that the compound plays a crucial role in the covalent attachment of biologicals to solid supports . This suggests that it may influence pathways related to protein modification and cellular signaling.
Result of Action
The primary result of the action of 4-Fluorobenzenesulfonyl fluoride is the formation of 4-fluorobenzenesulfonate leaving groups . These groups can then be used for the covalent attachment of biologicals to a variety of solid supports . This can lead to significant changes in the molecular and cellular properties of these biologicals, potentially influencing their function and activity.
Action Environment
The action of 4-Fluorobenzenesulfonyl fluoride can be influenced by various environmental factors. For instance, the reaction with hydroxyl groups occurs at ambient temperature and pressure , suggesting that changes in these conditions could potentially affect the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
4-Fluorobenzenesulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin, trypsin, and other serine proteases by forming a covalent bond with the serine residue in the active site of these enzymes . This interaction effectively inhibits the enzymatic activity, making 4-Fluorobenzenesulfonyl fluoride a valuable tool in studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of 4-Fluorobenzenesulfonyl fluoride on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes, including digestion, immune response, and blood coagulation . By inhibiting these enzymes, 4-Fluorobenzenesulfonyl fluoride can alter cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 4-Fluorobenzenesulfonyl fluoride exerts its effects through the inhibition of serine proteases. The compound binds covalently to the serine residue in the active site of these enzymes, preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular responses, as the normal proteolytic processes are disrupted.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluorobenzenesulfonyl fluoride can change over time. The compound is relatively stable, but its inhibitory effects on enzymes can diminish as it degrades or is metabolized by cells . Long-term exposure to 4-Fluorobenzenesulfonyl fluoride in in vitro or in vivo studies has shown that it can lead to sustained inhibition of serine proteases, affecting cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of 4-Fluorobenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity . At higher doses, 4-Fluorobenzenesulfonyl fluoride can lead to adverse effects, including toxicity and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Fluorobenzenesulfonyl fluoride is involved in metabolic pathways that include its interaction with serine proteases. The compound can be metabolized by cells, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of 4-Fluorobenzenesulfonyl fluoride in biochemical reactions.
Transport and Distribution
Within cells and tissues, 4-Fluorobenzenesulfonyl fluoride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Fluorobenzenesulfonyl fluoride is critical for its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on serine proteases and other target biomolecules, contributing to its overall biochemical activity.
属性
IUPAC Name |
4-fluorobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJKUTUQZZVWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190275 | |
| Record name | 4-Fluorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
368-85-4 | |
| Record name | 4-Fluorobenzenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 4-fluorobenzenesulfonyl fluoride used in the study and what information did it provide?
A: In the study by [], 4-fluorobenzenesulfonyl fluoride was employed as an inhibitor for the enzyme subtilisin Carlsberg. This inhibition allowed researchers to probe the enzyme's active site environment. By analyzing the 19F chemical shifts of the bound inhibitor, the researchers were able to draw conclusions about changes in active-site polarity upon enzyme activation in different organic solvents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



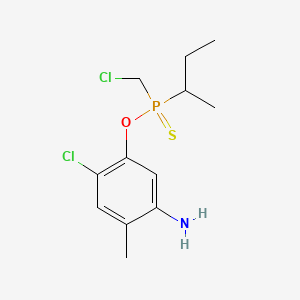
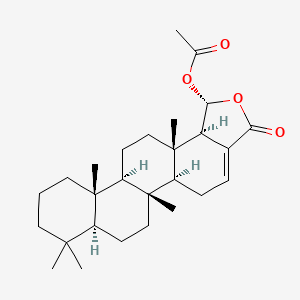
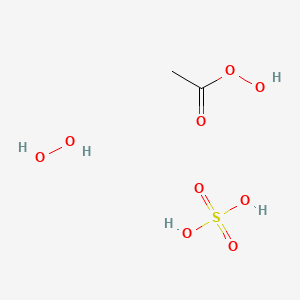
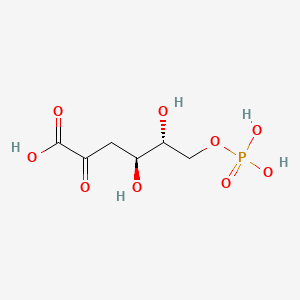

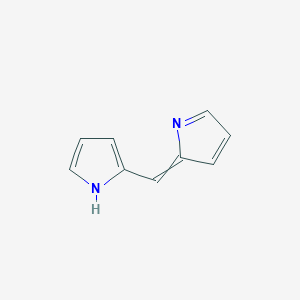
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230571.png)
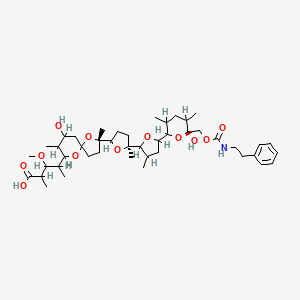
![N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide](/img/structure/B1230573.png)
![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-pentanedioic acid](/img/structure/B1230574.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)